molecular formula C36H54CaN2O2+2 B13332969 (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II)

(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II)

Cat. No.: B13332969
M. Wt: 586.9 g/mol
InChI Key: OOVIEUXRLMIVJF-GAQUOPITSA-N
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Description

(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that features a calcium ion coordinated by a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the condensation of 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine to form the Schiff base ligand. This ligand is then reacted with a calcium salt, such as calcium chloride, in a suitable solvent like ethanol or methanol under reflux conditions to yield the desired coordination compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, potentially altering the oxidation state of the calcium ion or the ligand.

    Substitution: Ligand exchange reactions can occur, where the Schiff base ligand is replaced by other ligands.

    Coordination: The compound can form additional coordination bonds with other metal ions or ligands.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.

    Coordination: Additional metal ions or ligands can be introduced in solution, often requiring mild heating or stirring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized forms of the ligand or metal center, while substitution reactions will produce new coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization reactions. Its unique structure allows for selective interactions with substrates, enhancing reaction efficiency and selectivity.

Biology

The compound serves as a model for studying calcium-binding sites in biological systems. It helps in understanding the coordination chemistry of calcium in enzymes and other biological molecules.

Medicine

Research is ongoing to explore the potential of this compound in medical applications, such as drug delivery systems and imaging agents, due to its ability to coordinate with various biomolecules.

Industry

In industrial applications, the compound is investigated for its role in materials science, particularly in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) exerts its effects involves the coordination of the calcium ion with the Schiff base ligand. This coordination alters the electronic properties of the calcium ion, enabling it to participate in various catalytic and coordination processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoZinc(II)
  • (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCopper(II)
  • (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoNickel(II)

Uniqueness

The uniqueness of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) lies in its specific coordination environment and the properties imparted by the calcium ion. Compared to its zinc, copper, and nickel analogs, the calcium compound may exhibit different reactivity and stability, making it suitable for distinct applications in catalysis and materials science.

Properties

Molecular Formula

C36H54CaN2O2+2

Molecular Weight

586.9 g/mol

IUPAC Name

calcium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate

InChI

InChI=1S/C36H54N2O2.Ca/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/t29-,30-;/m1./s1

InChI Key

OOVIEUXRLMIVJF-GAQUOPITSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+][C@@H]2CCCC[C@H]2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2]

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+]C2CCCCC2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2]

Origin of Product

United States

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